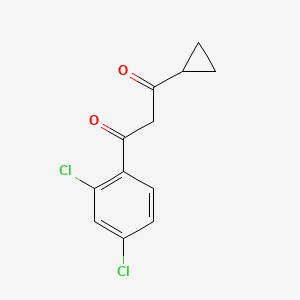
N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide” is a chemical compound with the molecular formula C23H17NO . It is a complex organic compound that falls under the category of carboxamides .
Molecular Structure Analysis
The molecular structure of “N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide” is characterized by a naphthalene ring attached to a carboxamide group via an acenaphthylene moiety . The exact 3D conformer and other structural details can be found in databases like PubChem .Applications De Recherche Scientifique
Antitumor Activity
Acenaphthene derivatives, including our compound of interest, have been investigated for their antitumor potential . In particular, N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide has shown promising results in inhibiting cancer cell proliferation. It induces apoptosis (programmed cell death) and impedes angiogenesis, making it a valuable candidate for cancer therapy.
Antifungal Properties
Acenaphthene derivatives have also demonstrated antifungal activity . Investigating their efficacy against fungal pathogens could lead to the development of new antifungal agents.
Antimicrobial Applications
Beyond antifungal effects, these derivatives exhibit antimicrobial properties . Researchers study their impact on bacteria, viruses, and other microorganisms. Understanding their mechanisms of action may inform novel antimicrobial strategies.
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Acenaphthene derivatives, including our compound, have been explored for their anti-inflammatory effects . Investigating their impact on inflammatory pathways could yield therapeutic insights.
Insecticidal Activity
Some acenaphthene derivatives possess insecticidal properties . Researchers investigate their effectiveness against pests, aiming for environmentally friendly alternatives to conventional insecticides.
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO/c25-23(19-11-8-15-4-1-2-5-18(15)14-19)24-21-13-12-17-10-9-16-6-3-7-20(21)22(16)17/h1-8,11-14H,9-10H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHPJEGGGGLJBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2418464.png)
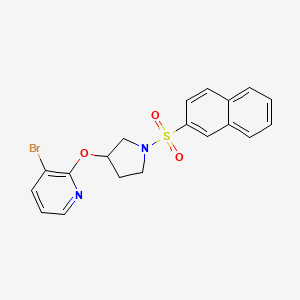

![2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile](/img/structure/B2418470.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2418471.png)

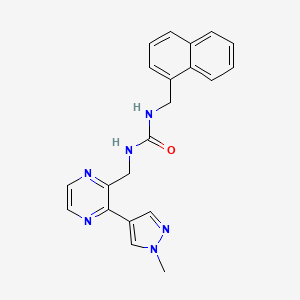
![N-(2-furylmethyl)-4-{[2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2418475.png)

![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)
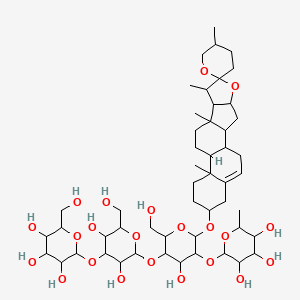
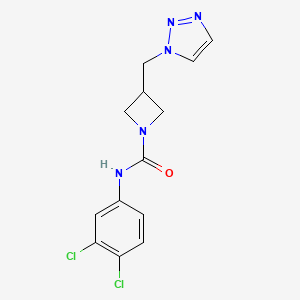
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2418485.png)
